4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Description
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDVQVNFWYFKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445975 | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212485-91-1 | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation from 4-Cyanophenol and Ethylenediamine
One of the most documented methods involves the reaction of 4-cyanophenol with ethylenediamine under heating conditions, often in the presence of sodium hydrogensulfide or other catalysts to facilitate cyclization to the imidazoline ring.
Mechanism: The nitrile group of 4-cyanophenol undergoes nucleophilic attack by ethylenediamine, followed by intramolecular cyclization to form the imidazoline ring. The phenol group remains intact, yielding the target compound.
Imidazolidin-2-one Mediated Synthesis
An alternative approach involves the use of 1-acetyl-imidazolidin-2-one derivatives which react with suitable aromatic substrates to form the imidazoline ring. Although primarily reported for indole derivatives, this method offers a versatile and mild route that could be adapted for phenol derivatives.
Advantages: This method avoids harsh conditions and allows for functional group tolerance, enabling the synthesis of substituted imidazoline derivatives with potential for structural diversification.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 4-Cyanophenol + Ethylenediamine | 4-Cyanophenol, Ethylenediamine | Heating with sodium hydrogensulfide | 96 | High yield, straightforward | Requires careful control of heating |
| Imidazolidin-2-one approach | Aromatic esters/acids, Ethylenediamine | Phosphorus oxychloride, mild heating | Moderate | Mild conditions, functional group tolerance | Moderate yields, substrate-specific |
| Multistep via imidazolium salts | Imidazole derivatives | Alkylation, metal complexation | Variable | Enables complex derivatives | More complex, multi-step |
Research Findings and Optimization Notes
Yield Optimization: The reaction of 4-cyanophenol with ethylenediamine typically achieves high yields (up to 96%) when sodium hydrogensulfide is used as a catalyst and the reaction is heated under controlled conditions.
Reaction Conditions: Mild heating is generally sufficient; however, temperature control is critical to avoid side reactions or decomposition.
Purification: Crystallization and chromatographic techniques are effective for isolating pure 4-(4,5-dihydro-1H-imidazol-2-yl)phenol.
Functional Group Tolerance: The imidazolidin-2-one mediated synthesis offers a route that tolerates various substituents, which could be useful for synthesizing analogs.
Scalability: The direct cyclization from 4-cyanophenol is amenable to scale-up due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Production of corresponding amines or other reduced phenolic compounds.
Substitution: Introduction of various substituents on the phenol ring, leading to a range of derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol has shown promise as a candidate for drug development due to its biological activity against various microbial strains. Its imidazole component is often associated with antimicrobial properties, making it a subject of interest for developing new antibacterial and antifungal agents.
Case Study : Research indicates that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Molecular docking studies have been utilized to predict interactions with biological targets, suggesting mechanisms for inhibiting disease-related pathways .
Biochemical Research
In the realm of biochemistry, this compound serves as a biochemical tool for proteomics research. It is employed in various assays to study protein interactions and enzyme activities, enhancing our understanding of biochemical pathways.
Case Study : The compound has been used in experiments to analyze enzyme inhibition, particularly focusing on its role in modulating enzyme activity related to metabolic processes .
Coordination Chemistry
The compound's ability to form coordination complexes has implications in material science and catalysis. It can act as a ligand in metal coordination complexes, which are essential for various catalytic processes.
Application Example : Studies have demonstrated that this compound can stabilize metal ions in solution, facilitating reactions that require metal catalysts .
Mechanism of Action
The mechanism by which 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The imidazole ring can participate in metal coordination, affecting enzyme activity and other biochemical processes.
Comparison with Similar Compounds
Table 1: Key Properties of Diphenyl vs. Dihydro Derivatives
DG-5128 (Hypoglycemic Agent)
Structure: Contains a dihydroimidazole linked to pyridine and phenylethyl groups . Pharmacological Activity: Reduces fasting blood glucose (5–25 mg/kg oral dose) and suppresses postprandial hyperglycemia in diabetic models. Comparison: While both compounds share the dihydroimidazole core, DG-5128’s extended alkyl chain and pyridine group enable hypoglycemic effects, contrasting with the phenol-based compound’s receptor-binding applications.
4,5-Diphenyl-2-imidazolethiol
Structure: Features a thiol (-SH) group instead of phenol, with diphenyl substitution . Properties: Higher molecular weight (252.33 g/mol) and altered reactivity due to thiol’s nucleophilicity. Used in metal chelation and organic synthesis. Comparison: The thiol group enhances metal-binding capacity compared to the phenol group, directing applications toward catalysis rather than biochemical assays .
Phentolamine Analogues
Structure: Derivatives like 3-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol (CAS 47142-51-8) incorporate dihydroimidazole with aromatic amines . Activity: Act as α-adrenergic antagonists, contrasting with the target compound’s enzyme inhibition role. Their extended aromatic systems improve receptor affinity .
Trifluoromethoxy-Substituted Derivatives
Example: 4-{4,5-Diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}phenol (CAS 497061-18-4) . Comparison: Fluorinated derivatives are tailored for harsh environments (e.g., UV exposure), unlike the non-fluorinated dihydro variant .
Biological Activity
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound belongs to the imidazole family, which is known for a wide range of biological activities including:
- Antibacterial
- Antifungal
- Antitumor
- Anti-inflammatory
- Antioxidant
Imidazole derivatives, including this compound, have shown promise in various pharmacological studies due to their ability to interact with multiple biological targets .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in cellular signaling and inflammation. It exhibits significant inhibitory potency with IC50 values ranging from 0.02 to 0.5 μM in various assays .
- Cell Cycle Arrest : Research indicates that this compound can induce G0/G1 phase cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound was shown to be more effective than some traditional antibiotics in inhibiting growth .
Antitumor Activity
In cellular assays, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 2.13 μM. Notably, it did not exhibit toxic effects on normal fibroblast cells (BALB/3T3), indicating selective cytotoxicity towards cancer cells .
Structure-Activity Relationship (SAR)
The structural modifications of imidazole derivatives significantly influence their biological activity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition | Enhanced potency against nSMase2 |
| Methylation of imidazole NH | Significant loss of activity |
| Substitution at phenolic position | Variable effects depending on the substituent |
These findings suggest that specific structural features are critical for the desired biological effects .
Case Studies
- Inhibition of nSMase2 : A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against nSMase2. The most potent compounds exhibited IC50 values as low as 10 nM, indicating strong potential for therapeutic applications in neurodegenerative diseases where sphingolipid metabolism is disrupted .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol?
The synthesis typically involves condensation reactions between substituted phenols and ethylenediamine derivatives. For example, refluxing 1,4-benzenedicarboxylic acid with ethylenediamine in ethylene glycol under acidic conditions yields bis-imidazole derivatives, which can be further modified to isolate the target compound . Key parameters include temperature control (e.g., reflux at ~198°C), solvent selection (ethylene glycol for high boiling point), and purification via recrystallization (e.g., methanol). Yield optimization often requires precise stoichiometric ratios of reactants and catalysts like toluene-p-sulfonic acid .
Q. How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and analytical techniques are used:
- 1H NMR : Peaks at δ 2.34 (s, 6H) for methyl groups and aromatic protons between δ 7.5–8.5 ppm confirm the imidazole and phenol moieties .
- Elemental Analysis : Percent composition (e.g., C: 71.90%, H: 4.98%, N: 18.70%) matches calculated values to verify purity .
- IR Spectroscopy : Stretching vibrations at ~1606 cm⁻¹ (C=N) and ~3188 cm⁻¹ (N-H) validate the imidazoline ring .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in binding affinity data for this compound in enzyme inhibition studies?
Contradictions in experimental binding affinities (e.g., Kd values) may arise from differences in assay conditions or conformational flexibility. In silico approaches like well-tempered metadynamics (WT-meta) simulate ligand-receptor interactions to calculate free-energy landscapes, identifying dominant binding poses and reconciling experimental variability . For example, WT-meta accurately reproduced Kd values for imidazole derivatives binding to RNA targets, highlighting the role of hydrogen bonding and π-stacking in affinity differences .
Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound derivatives?
Single-crystal X-ray diffraction with programs like SHELXL and ORTEP-3 is critical. For the title compound’s analogs:
- Space Group : Monoclinic P21/n with unit cell parameters a = 7.5006 Å, b = 29.031 Å, c = 7.9361 Å .
- Hydrogen Bonding : Intramolecular N–H⋯O and N–H⋯N interactions form 3D networks, visualized using graph-set analysis (e.g., R₂²(8) motifs) .
- Refinement : High-resolution data (R[F²] = 0.055) and absorption correction (SADABS) minimize errors in hydrogen atom positioning .
Q. How can researchers design experiments to probe the redox activity of the phenolic moiety in this compound?
- Cyclic Voltammetry (CV) : Measure oxidation potentials in buffered solutions (pH 7.4) to identify phenol-to-quinone transitions.
- Spectroelectrochemistry : Couple CV with UV-Vis to track spectral changes during redox events.
- DFT Calculations : Predict redox potentials and compare with experimental data to validate mechanistic pathways .
Methodological Considerations for Data Contradictions
Q. How should conflicting NMR data for imidazole proton environments be addressed?
Discrepancies in δ values (e.g., aromatic protons at δ 7.5 vs. δ 8.2) may stem from solvent polarity or tautomerism. Mitigation strategies:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by observing peak splitting at low temperatures.
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess solvent effects on chemical shifts .
Q. What statistical approaches are recommended for validating biological activity data against African Trypanosomiasis?
For IC₅₀ variability in anti-parasitic assays:
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals.
- ANOVA with Tukey’s Test : Compare means across replicates to confirm significance (p < 0.05) .
Tables of Key Data
Q. Table 1: Crystallographic Parameters for this compound Derivatives
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| Unit Cell (Å) | a = 7.5006 |
| b = 29.031 | |
| c = 7.9361 | |
| β Angle (°) | 95.54 |
| R[F²] | 0.055 |
| Hydrogen Bonds | N–H⋯O (2.89 Å) |
| Reference |
Q. Table 2: Key NMR Peaks for this compound
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.5–8.5 | Multiplet |
| Imidazole NH | ~12.1 | Broad singlet |
| Methyl (CH₃) | 2.34 | Singlet |
| Reference |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
